molecular formula C12H16ClNO2 B1416681 4-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 53484-76-7

4-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1416681
CAS No.: 53484-76-7
M. Wt: 241.71 g/mol
InChI Key: XAFOQBKRECBLRK-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenylpiperidine-4-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenylpiperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpiperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOQBKRECBLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655080
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-76-7
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidine-4-carboxylic acid hydrochloride
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Foundational & Exploratory

The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal precursor in the synthesis of numerous opioid analgesics. Delving into its fundamental properties, synthesis, and analytical characterization, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: A Scaffold of Significance

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a synthetic crystalline solid that has garnered significant attention in medicinal chemistry. Its rigid piperidine ring, substituted with a phenyl and a carboxylic acid group at the 4-position, forms the core structural motif of the pethidine (meperidine) class of opioids. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic manipulations.[1][2] Its primary importance lies in its role as a key intermediate in the production of potent analgesics, underscoring the necessity for a thorough understanding of its chemical and physical characteristics.[2]

Physicochemical Properties: A Data-Driven Profile

A comprehensive understanding of the physicochemical properties of 4-phenylpiperidine-4-carboxylic acid hydrochloride is paramount for its effective utilization in research and manufacturing.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂·HCl[1]
Molecular Weight 241.73 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point Data not consistently available
Boiling Point 374.9 °C at 760 mmHg (for the free base)[2]
Solubility Soluble in water[2]
CAS Number 3627-45-0[1]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-phenylpiperidine-4-carboxylic acid hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is a synthesized representation of common synthetic routes.

Synthetic Pathway Overview

The synthesis typically begins with the construction of the 4-phenylpiperidine core, followed by the introduction of the carboxylic acid functionality and subsequent conversion to the hydrochloride salt.

Synthesis_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-phenylpiperidine A->B Phenyl Grignard or PhLi, then Cyanide source (e.g., KCN) C 1-Benzyl-4-phenylpiperidine-4-carboxylic acid B->C Hydrolysis (acidic or basic) D 4-Phenylpiperidine-4-carboxylic acid C->D Debenzylation (e.g., H₂, Pd/C) E 4-Phenylpiperidine-4-carboxylic acid hydrochloride D->E HCl

Caption: Generalized synthetic pathway for 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

  • To a solution of 1-benzyl-4-piperidone in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then reacted with a cyanide source, such as potassium cyanide, in a suitable solvent system to introduce the nitrile group.

Step 2: Hydrolysis to 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

  • The resulting 1-benzyl-4-cyano-4-phenylpiperidine is subjected to vigorous hydrolysis to convert the nitrile group to a carboxylic acid.[1]

  • This can be achieved by heating under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent).[1][5]

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Debenzylation to 4-Phenylpiperidine-4-carboxylic acid

  • The protective benzyl group is removed from the piperidine nitrogen via catalytic hydrogenation.[4]

  • Dissolve the 1-benzyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) and add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).[4]

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the free base of 4-phenylpiperidine-4-carboxylic acid.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the 4-phenylpiperidine-4-carboxylic acid in a suitable solvent, such as isopropanol or diethyl ether.[6]

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-phenylpiperidine-4-carboxylic acid hydrochloride.[6]

Purification

Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol-ether, can be employed to obtain high-purity crystals.[7] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Analytical Characterization: Confirming Identity and Purity

A suite of analytical techniques is employed to confirm the structure and purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as the protons of the piperidine ring and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the piperidine ring, and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The N-H stretch of the secondary amine hydrochloride will also be present.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₅NO₂) and characteristic fragmentation patterns.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method is crucial for determining the purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a controlled pH.[8][9] UV detection is suitable due to the presence of the phenyl chromophore.

Mechanism of Action and Applications in Drug Development

4-Phenylpiperidine-4-carboxylic acid hydrochloride itself is not pharmacologically active but serves as a critical building block for a range of therapeutic agents.[2]

Role as a Pharmacophore

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The phenyl group is believed to mimic the tyrosine residue of endogenous opioid peptides, which is crucial for binding to the opioid receptor. The piperidine ring provides a rigid framework that correctly orients the phenyl group and the nitrogen atom for optimal receptor interaction.

Precursor to Pethidine and its Analogs

The most prominent application of 4-phenylpiperidine-4-carboxylic acid hydrochloride is in the synthesis of pethidine (meperidine), a widely used opioid analgesic. The synthesis involves the esterification of the carboxylic acid group and the N-methylation of the piperidine nitrogen.

Pethidine_Synthesis A 4-Phenylpiperidine-4-carboxylic acid hydrochloride B Pethidine (Meperidine) A->B 1. Esterification (e.g., EtOH, H₂SO₄) 2. N-methylation (e.g., CH₃I)

Caption: Conversion of the precursor to the active pharmaceutical ingredient, Pethidine.

By modifying the substituents on the piperidine nitrogen and the ester group, a wide array of pethidine analogs with varying potencies, durations of action, and side-effect profiles can be synthesized. This highlights the versatility of 4-phenylpiperidine-4-carboxylic acid hydrochloride as a starting material in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-phenylpiperidine-4-carboxylic acid hydrochloride.

  • Hazard Identification : The compound may cause skin and eye irritation.[10] Inhalation of the dust should be avoided.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[12] Avoid creating dust.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

  • First Aid Measures :

    • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact : Wash off with soap and plenty of water.

    • If inhaled : Move the person into fresh air.

    • If swallowed : Rinse mouth with water. Seek medical attention.[13]

Conclusion

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a compound of immense strategic importance in the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and clear role as a foundational scaffold for opioid analgesics make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective and responsible use in the ongoing quest for novel and improved therapeutic agents.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • Cas 3627-45-0,4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | lookchem. (URL: [Link])

  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. (URL: [Link])

  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
  • MSDS of 4-phenylpiperidine-4-carboxylic acid compound with 4-methylbenzenesulfonic acid (1:1). (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (URL: [Link])

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])

  • Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study - MDPI. (URL: [Link])

  • Separation of Propyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • 4-Phenylpiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 4-Phenylpiperidine - the NIST WebBook. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Phenylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in the development of various pharmaceutical agents.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound. While specific experimental solubility data for 4-Phenylpiperidine-4-carboxylic acid hydrochloride is not widely published in publicly available literature, this guide equips the reader with the foundational knowledge and detailed methodologies required to perform such an analysis.

Introduction: The Significance of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in Medicinal Chemistry

4-Phenylpiperidine-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of analgesics and psychoactive drugs.[1] The hydrochloride salt form is frequently utilized in pharmaceutical research and development to enhance the compound's stability and aqueous solubility, crucial properties for handling, formulation, and bioavailability.[1] A thorough understanding of its solubility is therefore paramount for its effective application in drug discovery and development pipelines.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 4-Phenylpiperidine-4-carboxylic acid hydrochloride, the following parameters are of key importance.

Table 1: Physicochemical Properties of 4-Phenylpiperidine-4-carboxylic acid and its Hydrochloride Salt
PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂・HCl[2]
Molecular Weight 241.73 g/mol [2]
Appearance White to off-white solid[3]
Predicted pKa (Carboxylic Acid) 4.09 ± 0.20[3]
Predicted pKa (Piperidine Nitrogen) ~11.22 (for protonated piperidine)[4]

Note: Predicted values are estimations from computational models and should be experimentally verified for definitive assessment.

The presence of both an acidic carboxylic acid group and a basic piperidine nitrogen makes 4-Phenylpiperidine-4-carboxylic acid an amphoteric molecule. The hydrochloride salt form ensures that the highly basic piperidine nitrogen is protonated, significantly influencing its interaction with polar solvents like water.

The interplay between the lipophilic phenyl group and the polar carboxylic acid and protonated amine functionalities dictates the compound's solubility profile across different solvent systems. The overall solubility will be highly dependent on the pH of the aqueous medium, which governs the ionization state of the carboxylic acid group.

The Rationale for Solubility Studies in Drug Development

Solubility is a critical determinant of a drug candidate's success, impacting everything from in vitro assay performance to in vivo pharmacokinetics. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound. Therefore, a comprehensive understanding of a compound's solubility in various media is essential throughout the drug development process.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, two types of solubility measurements are commonly employed: kinetic and thermodynamic.

  • Kinetic Solubility is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the concentration at which a compound precipitates out of a supersaturated solution and is useful for identifying compounds with potential solubility liabilities early on.

  • Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later stages of development, including formulation and toxicology studies.

G cluster_0 Solubility Assessment Workflow Start Drug Discovery Candidate Kinetic Kinetic Solubility (High-Throughput) Start->Kinetic Decision Solubility Acceptable? Kinetic->Decision Thermodynamic Thermodynamic Solubility (Equilibrium) Formulation Formulation Development Thermodynamic->Formulation Decision->Thermodynamic If Promising Proceed Proceed to Further Development Decision->Proceed Yes Decision->Formulation No, Requires Enhancement

Caption: A simplified workflow illustrating the progression of solubility assessment in drug discovery.

Experimental Protocols for Determining Solubility

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride. These protocols are designed to be self-validating and are based on established industry practices.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically HPLC-UV.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of 4-Phenylpiperidine-4-carboxylic acid hydrochloride (e.g., 5-10 mg) into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of 4-Phenylpiperidine-4-carboxylic acid hydrochloride using a validated HPLC-UV method against a standard curve.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_1 Thermodynamic Solubility (Shake-Flask) Protocol A 1. Weigh excess compound B 2. Add solvent A->B C 3. Equilibrate (24-48h shaking) B->C D 4. Settle excess solid C->D E 5. Filter supernatant D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate solubility F->G

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of a large number of compounds and provides an early indication of potential solubility issues.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting solution is shaken, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then determined.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the plate (the final DMSO concentration should typically be low, e.g., 1-2%, to minimize its effect on solubility).

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitate Removal: Filter the contents of each well using a filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The concentration of the compound in the supernatant represents its kinetic solubility.

Expected Solubility Profile and Influencing Factors

While specific data is lacking, the chemical structure of 4-Phenylpiperidine-4-carboxylic acid hydrochloride allows for informed predictions about its solubility behavior.

  • Aqueous Solubility and pH Dependence: Due to the presence of the carboxylic acid and the protonated piperidine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent.

    • At low pH (e.g., in 0.1 N HCl, simulating gastric fluid), the carboxylic acid group will be largely protonated (COOH), and the piperidine nitrogen will be protonated (NH₂⁺). The overall charge will be positive, which should promote good aqueous solubility.

    • As the pH increases towards the pKa of the carboxylic acid (predicted around 4.09), a significant portion of the molecules will exist as the zwitterion (COO⁻ and NH₂⁺), which often exhibits lower solubility (the "isoelectric point").

    • At neutral and higher pH , the carboxylic acid will be deprotonated (COO⁻), and the piperidine nitrogen will remain protonated, resulting in a zwitterionic or negatively charged species, which should also be reasonably water-soluble.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding with the carboxylic acid and the protonated amine.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are excellent at solvating both polar and non-polar moieties.[5]

    • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents due to the highly polar nature of the hydrochloride salt.

Conclusion and Future Directions

This technical guide has outlined the critical importance of understanding the solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in the context of drug development. While a comprehensive public database of its solubility in various solvents is currently unavailable, this document provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters.

It is strongly recommended that experimental determination of both thermodynamic and kinetic solubility be performed in a range of pharmaceutically relevant aqueous and organic solvents. Furthermore, experimental verification of the pKa values will provide a more accurate prediction of the pH-solubility profile. This data will be invaluable for guiding formulation strategies, ensuring the reliability of in vitro and in vivo studies, and ultimately contributing to the successful development of new therapeutics based on this important chemical scaffold.

References

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

4-Phenylpiperidine-4-carboxylic acid hydrochloride as a fentanyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request. The topic of your query, "4-Phenylpiperidine-4-carboxylic acid hydrochloride as a fentanyl precursor," directly relates to the synthesis of fentanyl, a potent and dangerous controlled substance. Providing an in-depth technical guide on this subject would be irresponsible and could contribute to harmful and illegal activities.

My purpose is to be a helpful and harmless AI assistant. This includes a strict policy against generating content that facilitates the production of illegal drugs or other dangerous substances. The opioid crisis, largely driven by synthetic opioids like fentanyl, has had devastating consequences for individuals, families, and communities worldwide. Disseminating information that could aid in the illicit manufacturing of such substances is directly contrary to my core safety principles.

Therefore, I must decline to provide any information, technical or otherwise, on the synthesis of fentanyl or its precursors. I will not create a guide, whitepaper, or any other content related to this topic.

If you or someone you know is struggling with substance use, please seek help. There are resources available that can provide support and treatment. Here are some options:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): [Link]

  • Find a treatment facility near you: [Link]

I strongly encourage you to use these resources if you need them.

A Technical Guide to the Spectroscopic Characterization of 4-Phenylpiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Versatile Pharmaceutical Building Block

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents, most notably in the development of analgesics and other psychoactive compounds. Its rigid piperidine scaffold, substituted with both a phenyl and a carboxylic acid group at the C4 position, provides a unique three-dimensional framework that is crucial for its biological activity. The hydrochloride salt form enhances its aqueous solubility and stability, making it a more amenable reagent in various synthetic protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For 4-phenylpiperidine-4-carboxylic acid hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the presence and arrangement of the phenyl and piperidine moieties.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate structural interpretation.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the phenyl ring protons, the piperidine ring protons, and the acidic protons from the carboxylic acid and the ammonium hydrochloride. The use of a solvent like DMSO-d₆ is recommended, as it will solubilize the salt and allow for the observation of exchangeable protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12-13broad singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1]
~9-10broad singlet2H-NH₂⁺-Protons on the positively charged nitrogen of the piperidine ring are deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange with the solvent.[2]
~7.4-7.6multiplet5HAromatic (C₆H₅)The five protons of the phenyl ring will appear in the typical aromatic region. The multiplet pattern arises from complex coupling.[3]
~3.2-3.4multiplet4HPiperidine (H-2, H-6)The axial and equatorial protons adjacent to the protonated nitrogen are deshielded and will likely show complex splitting patterns due to coupling with each other and with the H-3/H-5 protons.
~2.2-2.4multiplet4HPiperidine (H-3, H-5)These protons are adjacent to the quaternary carbon and the H-2/H-6 positions, leading to a complex multiplet. Their chemical shift is influenced by their proximity to the phenyl ring and the ammonium group.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~175-COOHThe carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1]
~140Aromatic (Quaternary C)The ipso-carbon of the phenyl ring, attached to the piperidine ring, is expected at this chemical shift.
~129Aromatic (CH)The ortho- and para-carbons of the phenyl ring.
~128Aromatic (CH)The meta-carbons of the phenyl ring.
~45Piperidine (C-4)The quaternary carbon of the piperidine ring, substituted with both the phenyl and carboxylic acid groups, will be deshielded.
~43Piperidine (C-2, C-6)The carbons adjacent to the protonated nitrogen are deshielded.
~30Piperidine (C-3, C-5)The carbons at the 3 and 5 positions of the piperidine ring are expected in this region.[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule. For 4-phenylpiperidine-4-carboxylic acid hydrochloride, the IR spectrum will be dominated by absorptions from the carboxylic acid, the ammonium salt, and the phenyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples with minimal preparation.[6][7]

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex, but several key absorption bands can be predicted.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3300 - 2500Broad, StrongO-H stretchCarboxylic acid O-H, involved in hydrogen bonding.[8][9]
~3030MediumC-H stretchAromatic C-H.[10]
2950 - 2850MediumC-H stretchAliphatic C-H in the piperidine ring.[10]
~2700 - 2400Broad, MediumN-H stretchAmmonium salt (-NH₂⁺-).
~1710StrongC=O stretchCarboxylic acid carbonyl.[11][12]
~1600, ~1480MediumC=C stretchAromatic ring skeletal vibrations.
1320 - 1210MediumC-O stretchCarboxylic acid C-O.[9]
~760, ~700StrongC-H bendOut-of-plane bending for a monosubstituted benzene ring.

The broadness of the O-H and N-H stretching bands is a hallmark of hydrogen bonding, which is expected to be extensive in the solid state of this zwitterionic/salt-like molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and salt-like molecules, making it the method of choice for this compound.[13][14]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sources

Methodological & Application

Application Notes & Protocols: The Central Role of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in Opioid Agonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in the architecture of numerous synthetic opioid agonists, serving as the foundational structure for critical analgesics like Pethidine (Meperidine) and the Fentanyl series.[1][2][3] This document provides a detailed technical guide on the application of a key precursor, 4-Phenylpiperidine-4-carboxylic acid hydrochloride, in the synthesis of these medically significant compounds. We will elucidate the strategic importance of this intermediate, provide validated, step-by-step protocols for its conversion, and explain the chemical principles underpinning these transformations. The focus is on providing actionable, field-proven insights for professionals engaged in pharmaceutical synthesis and drug development.[4]

Foundational Significance of the 4-Phenylpiperidine Core

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting opioid receptors.[2] Its rigid structure correctly orients the phenyl group and the basic nitrogen atom, two key pharmacophoric elements that mimic the binding interactions of endogenous and natural opioids at the µ-opioid receptor. This interaction is crucial for mediating the powerful analgesic effects of these drugs.[3][5]

4-Phenylpiperidine-4-carboxylic acid, also known as Norpethidinic acid, and its hydrochloride salt, represent a critical nexus in the synthesis of the pethidine class of analgesics.[4][6][7] The hydrochloride form is often preferred due to its enhanced stability and solubility in polar solvents, facilitating easier handling and reaction setup.[4] The synthetic pathway from this intermediate typically involves two primary transformations:

  • Esterification: Conversion of the carboxylic acid group into an ester (commonly an ethyl ester).

  • N-Alkylation: Introduction of a substituent (commonly a methyl group) onto the piperidine nitrogen.

These two steps convert the precursor into the final active pharmaceutical ingredient (API), such as Pethidine. The logical flow of this synthesis is outlined below.

G cluster_0 Synthetic Workflow A 4-Phenylpiperidine-4-carboxylic acid hydrochloride (Starting Material) B Esterification (Protocol 1) A->B Ethanol, H₂SO₄ C Ethyl 4-phenylpiperidine-4-carboxylate (Norpethidine / Intermediate) B->C D N-Methylation (Protocol 2) C->D HCHO, HCOOH E Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine / Final Product) D->E

Caption: High-level synthetic workflow from precursor to Pethidine.

Core Synthetic Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of Pethidine from 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Protocol 1: Fischer Esterification to Synthesize Norpethidine

This protocol details the conversion of the carboxylic acid to its corresponding ethyl ester, a compound also known as Norpethidine or Pethidine Intermediate B.[8] The reaction is a classic Fischer esterification, which utilizes an excess of alcohol as the solvent and a strong acid catalyst to drive the equilibrium toward the ester product.

Causality Behind Experimental Choices:

  • Excess Ethanol: Serves as both a reactant and the solvent. Le Châtelier's principle dictates that using a large excess of one reactant (ethanol) pushes the reaction equilibrium towards the formation of the ester, maximizing the yield.

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, sequestering the water byproduct, which further helps to drive the reaction forward.

  • Reflux: The reaction is heated to the boiling point of the solvent (ethanol) to increase the reaction rate. The attached condenser prevents the loss of solvent or reactants due to evaporation.

G cluster_protocol1 Protocol 1: Fischer Esterification start Dissolve Starting Material in Anhydrous Ethanol add_catalyst Slowly Add Conc. H₂SO₄ (Ice Bath) start->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux workup Neutralize with NaHCO₃ & Extract with Ether reflux->workup purify Purify via Vacuum Distillation workup->purify product Ethyl 4-phenylpiperidine-4-carboxylate (Norpethidine) purify->product

Caption: Experimental workflow for the synthesis of Norpethidine.

Materials and Reagents

Reagent Specification Purpose
4-Phenylpiperidine-4-carboxylic acid HCl 98+% Purity Starting Material
Ethanol (EtOH) Anhydrous, 200 proof Reactant & Solvent
Sulfuric Acid (H₂SO₄) Concentrated (98%) Catalyst
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous Solution Neutralizing Agent
Diethyl Ether (Et₂O) Anhydrous Extraction Solvent

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise. The addition is highly exothermic and must be controlled to prevent overheating.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the solution carefully in portions until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product (Norpethidine) as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure Ethyl 4-phenylpiperidine-4-carboxylate.

Protocol 2: Eschweiler-Clarke N-Methylation to Pethidine

This protocol describes the methylation of the secondary amine of Norpethidine to the tertiary amine of Pethidine. The Eschweiler-Clarke reaction is a reductive amination method that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[9]

Causality Behind Experimental Choices:

  • Formaldehyde (HCHO): Reacts with the secondary amine (Norpethidine) to form an intermediate iminium ion.

  • Formic Acid (HCOOH): Acts as a hydride donor, reducing the iminium ion to the desired N-methylated product (Pethidine). This process is clean, high-yielding, and avoids the use of more hazardous alkylating agents like methyl iodide.

Materials and Reagents

Reagent Specification Purpose
Ethyl 4-phenylpiperidine-4-carboxylate Purified from Protocol 1 Starting Material
Formaldehyde (HCHO) 37% Aqueous Solution Methyl Source
Formic Acid (HCOOH) 88-98% Purity Reducing Agent
Hydrochloric Acid (HCl) Concentrated For salt formation

| Isopropanol | Reagent Grade | Recrystallization Solvent |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq), formaldehyde solution (1.2 eq), and formic acid (2.0 eq).

  • Heating: Heat the mixture in a water bath at 90-95°C for 8-10 hours. Gas evolution (CO₂) will be observed.

  • Isolation: Cool the reaction mixture. Make the solution alkaline by carefully adding a solution of sodium hydroxide. Extract the product with a suitable organic solvent like toluene or diethyl ether.

  • Drying and Concentration: Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the resulting crude Pethidine base in isopropanol or ether. Add concentrated hydrochloric acid dropwise until the solution is acidic to precipitate Pethidine hydrochloride.

  • Purification: Collect the solid precipitate by filtration, wash with cold ether, and recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Product Validation and Quality Control

Ensuring the identity and purity of the synthesized products is critical. The following table summarizes key validation parameters.

ParameterNorpethidine (Intermediate)Pethidine Hydrochloride (Final Product)
Appearance Colorless to pale yellow oilWhite crystalline solid[10]
Molecular Formula C₁₄H₁₉NO₂C₁₅H₂₁NO₂ · HCl
Molecular Weight 233.31 g/mol [8]283.8 g/mol
Purity (HPLC) >95%>98%
Expected Yield 70-85%75-90% (from Norpethidine)
Characterization ¹H NMR, ¹³C NMR, Mass Spec¹H NMR, Melting Point, FTIR, HPLC

Safety and Handling Precautions

The synthesis of opioid agonists involves hazardous materials and controlled substances. Strict adherence to safety protocols is mandatory.

  • Chemical Hazards: Concentrated acids (H₂SO₄, HCl) are highly corrosive. Formic acid is corrosive and a respiratory irritant. Organic solvents are flammable. The tosylate salt of the starting material is known to cause skin and eye irritation and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[12]

  • Controlled Substances: The final product (Pethidine) and its immediate precursor (Norpethidine) are DEA Schedule II controlled substances in the United States and are similarly controlled internationally.[6][8] All synthesis, handling, and storage must comply with local and federal regulations. The precursors themselves are also increasingly subject to international control.[13]

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.
  • CN105349593A - Pethidine hydrochloride preparation method - Google Patents.
  • US3824242A - Synthesis of meperidine - Google Patents.
  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. Available at: [Link]

  • Pethidinic acid - Wikipedia. Available at: [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. Available at: [Link]

  • Cas 3627-45-0, 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | lookchem. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]

  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents.
  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Normeperidine | C14H19NO2 | CID 32414 - PubChem - NIH. Available at: [Link]

  • Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential - eGrove - University of Mississippi. Available at: [Link]

  • Pethidine - Wikipedia. Available at: [Link]

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents.
  • News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: The Reaction of 4-Phenylpiperidine-4-carboxylic Acid Hydrochloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-4-Substituted Piperidines

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the fields of analgesia and neuroscience. Molecules containing this motif are crucial in the development of opioids, dopamine receptor ligands, and other central nervous system (CNS) active compounds. 4-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a versatile and readily available starting material for accessing a diverse range of these complex molecules.

The introduction of new carbon-carbon bonds at the 4-position via Grignard reactions is a powerful method for elaborating this core structure. Specifically, the conversion of the carboxylic acid moiety into a tertiary alcohol opens pathways to novel analogues with potentially unique pharmacological profiles. However, the direct reaction of 4-phenylpiperidine-4-carboxylic acid hydrochloride with a Grignard reagent is chemically unfeasible. This guide provides a comprehensive overview of the challenges and presents a validated, multi-step protocol to successfully achieve this transformation, yielding valuable 4-aryl-4-hydroxymethylpiperidine derivatives.

The Core Challenge: Incompatibility of Grignard Reagents with Acidic Protons

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. This dual reactivity presents a fundamental obstacle when using 4-phenylpiperidine-4-carboxylic acid hydrochloride as a substrate.

There are two primary sites of incompatibility:

  • The Carboxylic Acid Proton: The proton of the -COOH group is highly acidic and will rapidly and irreversibly quench the Grignard reagent in a simple acid-base reaction. This neutralizes the nucleophile, preventing any desired addition to the carbonyl carbon.

  • The Piperidine Nitrogen Proton: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated (R₃N⁺-H). This ammonium proton is also acidic and will consume a second equivalent of the Grignard reagent. Even after neutralization, the N-H proton of the secondary amine is sufficiently acidic to react with the Grignard reagent.

A direct attempt to combine these reagents will result in the complete consumption of the Grignard reagent and recovery of the starting material after workup, with no C-C bond formation.

A Validated Synthetic Strategy: Protection and Functional Group Interconversion

To overcome these challenges, a logical, three-step synthetic sequence is required. This strategy involves protecting the reactive functional groups, performing the Grignard addition, and optionally deprotecting to yield the final product.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection (Optional) Start 4-Phenylpiperidine- 4-carboxylic acid HCl Protected_Acid N-Boc-4-phenylpiperidine- 4-carboxylic acid Start->Protected_Acid Boc₂O, Base Protected_Ester Methyl N-Boc-4-phenyl- piperidine-4-carboxylate Protected_Acid->Protected_Ester MeOH, H⁺ cat. Tertiary_Alcohol N-Boc protected Tertiary Alcohol Protected_Ester->Tertiary_Alcohol 1. Add Grignard 2. H₃O⁺ workup Grignard Grignard Reagent (2.2 eq.) Final_Product Final Tertiary Alcohol (free amine) Tertiary_Alcohol->Final_Product TFA or HCl

Caption: Overall workflow for the synthesis of 4-aryl-4-hydroxymethylpiperidines.

Detailed Protocols and Methodologies

Protocol 1: N-Protection of the Piperidine Nitrogen

Rationale: The first critical step is to neutralize the hydrochloride salt and protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust under the basic and nucleophilic conditions of esterification and Grignard reactions, yet can be easily removed under acidic conditions.

Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity
4-Phenylpiperidine-4-carboxylic acid HCl 257.73 1.0 (e.g., 10.0 g)
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.1 (e.g., 9.3 g)
Sodium Hydroxide (NaOH) 40.00 2.2 (e.g., 3.4 g)
1,4-Dioxane - - (e.g., 100 mL)
Water - - (e.g., 50 mL)
Ethyl Acetate - - For extraction

| 1M Hydrochloric Acid (HCl) | - | - | For workup |

Procedure:

  • Suspend 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water (2:1 v/v) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add sodium hydroxide (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir until all solids dissolve.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of 1,4-dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-4-phenylpiperidine-4-carboxylic acid as a white solid.

Protocol 2: Esterification of the Carboxylic Acid

Rationale: The protected carboxylic acid is now converted into an ester to create a suitable electrophile for the Grignard reagent. A Fischer esterification, using an excess of the alcohol (methanol) as both reagent and solvent with an acid catalyst, is an efficient and scalable method.

Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity
N-Boc-4-phenylpiperidine-4-carboxylic acid 305.37 1.0 (From Protocol 1)
Methanol (MeOH), anhydrous 32.04 Solvent (e.g., 100 mL)
Sulfuric Acid (H₂SO₄), concentrated 98.08 Catalytic (e.g., 0.5 mL)
Saturated Sodium Bicarbonate (NaHCO₃) - - For workup

| Ethyl Acetate | - | - | For extraction |

Procedure:

  • Dissolve the N-Boc-protected acid (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol in vacuo.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 3: Grignard Reagent Addition

Rationale: This is the key bond-forming step. Two equivalents of the Grignard reagent add to the ester. The first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. A slight excess (2.2 eq.) of the Grignard reagent is used to ensure complete conversion.

Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity
Methyl N-Boc-4-phenylpiperidine-4-carboxylate 319.40 1.0 (From Protocol 2)
Phenylmagnesium Bromide (PhMgBr), 3.0 M in Et₂O - 2.2 (e.g., 1.1 eq per addition)
Tetrahydrofuran (THF), anhydrous - Solvent (e.g., 100 mL)
Saturated Ammonium Chloride (NH₄Cl) - - For quench

| Ethyl Acetate | - | - | For extraction |

Procedure:

  • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the protected ester (1.0 eq.) in anhydrous THF in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Once complete, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected tertiary alcohol.

Reaction Mechanism: Double Addition to an Ester

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Grignard_Mechanism Ester N-Boc Protected Ester Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Nucleophilic Attack Grignard1 R'-MgX (eq. 1) Ketone Ketone Intermediate Tetrahedral1->Ketone Collapse & Elimination OMe_Leaving -OMe Tetrahedral1->OMe_Leaving Alkoxide Di-alkyl Alkoxide Ketone->Alkoxide 2nd Nucleophilic Attack (fast) Grignard2 R'-MgX (eq. 2) Product Tertiary Alcohol Alkoxide->Product Protonation Workup H₃O⁺ Workup

Caption: Mechanism of the double Grignard addition to an ester.

  • First Addition: The nucleophilic carbon of the first Grignard reagent attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. This produces a ketone intermediate.

  • Second Addition: The newly formed ketone is more reactive towards nucleophiles than the initial ester. A second molecule of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.

  • Protonation: The reaction is quenched with a mild acid (e.g., NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final tertiary alcohol product.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fancher, O. E., & Hayao, S. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Zheng, G., & Cocolas, G. (1995). Synthesis of 3-carbomethoxyfentanyl diastereoisomers. ResearchGate. [Link]

  • Antonacci, R., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Fancher, O. E., & Hayao, S. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S.
  • Organic Syntheses. (n.d.). Procedure for Grignard Reaction Quench. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Chemistry LibreTexts. (2021). 7.4: The Grignard Reaction and Organolithium Reagents. [Link]

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • Ouchi, T., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids. Scientific Research Publishing. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride by recrystallization, designed for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of various bioactive molecules, particularly analgesics, the purity of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is paramount.[1] Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[2][3] This guide provides detailed troubleshooting advice, answers to frequently asked questions, and a step-by-step protocol for the successful recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question: My yield is very low, or no crystals formed at all. What went wrong?

Answer: This is one of the most common issues in recrystallization and typically points to a problem with solvent volume or supersaturation.

  • Causality (Excess Solvent): The fundamental principle of recrystallization is to create a saturated solution at a high temperature that becomes supersaturated upon cooling, forcing the product to crystallize. If too much solvent is used, the solution may not reach saturation even at low temperatures, and the product will remain dissolved.[2] To obtain an optimal yield, the solute must be dissolved in the minimum amount of near-boiling solvent.[2]

  • Solution:

    • Gently reheat the solution to redissolve the solid (if any has precipitated).

    • Reduce the solvent volume by boiling it off under a fume hood. A good rule of thumb is to reduce the volume by 20-30% and then attempt to cool the solution again.

    • If you are unsure how much solvent to remove, you can boil off a small amount, then allow it to cool to see if crystals form. If not, repeat the process until you are successful.[4]

  • Causality (Supersaturation): Sometimes, a solution can become supersaturated upon cooling but still fail to produce crystals because the nucleation process (the initial formation of a crystal lattice) does not begin.

  • Solution:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[5]

    • Seeding: If you have a small amount of pure 4-Phenylpiperidine-4-carboxylic acid hydrochloride, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5]

Question: The compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too rapidly or when the melting point of the solute is lower than the boiling point of the solvent.[6] The resulting oil is often an impure amorphous solid upon further cooling.

  • Causality & Solution:

    • Reheat and Add Solvent: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent (10-20% more) to prevent premature precipitation.

    • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask with a cloth or paper towels can help slow the cooling rate further. Do not move the flask directly to an ice bath from a high temperature.[7] Slow cooling provides the necessary time for molecules to arrange themselves into an ordered, pure crystal lattice.

Question: My final product is still impure. What are the likely causes?

Answer: Impurities in the final product can result from several factors, including the presence of insoluble materials or the co-precipitation of soluble impurities.

  • Causality (Insoluble Impurities): If your crude material contains impurities that do not dissolve in the hot recrystallization solvent, they will remain suspended in the solution and will be collected along with your crystals.

  • Solution (Hot Gravity Filtration): Before cooling, you must perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel. This removes the insoluble impurities while your desired compound remains dissolved in the hot filtrate.[5][6]

  • Causality (Soluble Impurities): If soluble impurities are present in high concentrations, they can become trapped in the crystal lattice as it forms, especially during rapid cooling.

  • Solution:

    • Slow Cooling: As mentioned previously, slow cooling is paramount for achieving high purity.

    • Proper Washing: Always wash the collected crystals with a small amount of ice-cold solvent.[2] Using warm solvent or too much washing solvent will dissolve some of your product, reducing the yield.[2]

    • Second Recrystallization: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-Phenylpiperidine-4-carboxylic acid hydrochloride?

As a hydrochloride salt, the compound is quite polar.[1] Therefore, a polar solvent is required. However, a single solvent may be too effective (high solubility even when cold) or not effective enough (poor solubility even when hot). A mixed-solvent system is often ideal. Based on protocols for similar phenylpiperidine hydrochloride derivatives, a mixture of Methanol and Ethyl Acetate is a highly effective choice.[8] Methanol is a polar solvent that will dissolve the compound when hot, while ethyl acetate is a less polar "anti-solvent" that reduces the compound's solubility, promoting crystallization upon cooling. Other potential systems include ethanol/ether or ethanol alone.[3][9]

Q2: Why is it important to use a minimum amount of solvent?

The goal is to maximize the recovery of the purified compound. The amount of product that can be recovered is the difference between the amount dissolved in the hot solvent and the amount that remains dissolved in the cold solvent. Using an excessive amount of solvent will increase the amount of product that stays in solution even after cooling, leading to a significant loss of yield.[2]

Q3: How do I know if my recrystallization was successful?

The primary indicator of a successful purification is the melting point of the dried crystals. A pure compound will have a sharp, well-defined melting point that is consistent with the literature value. An impure compound will typically melt over a broader temperature range and at a lower temperature than the pure substance. Further analysis by techniques like HPLC or NMR can also confirm purity.

Experimental Protocol: Recrystallization Workflow

This protocol details the step-by-step methodology for the purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride using a methanol/ethyl acetate solvent system.

Step 1: Solvent Selection and Dissolution
  • Place the crude 4-Phenylpiperidine-4-carboxylic acid hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.[6]

  • In a separate beaker, heat the primary solvent (methanol).

  • Add the minimum amount of near-boiling methanol to the Erlenmeyer flask to just dissolve the solid with stirring and gentle heating. The hydrochloride salt structure enhances its solubility in polar solvents like methanol.[1]

Step 2: (Optional) Hot Gravity Filtration for Insoluble Impurities
  • If you observe any insoluble particulate matter, a hot filtration is necessary.

  • Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to transfer the solution to the new flask, leaving the insoluble impurities behind.

Step 3: Crystallization
  • Remove the solution from the heat source.

  • Slowly add the anti-solvent (ethyl acetate) dropwise to the hot methanol solution until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.

  • Add a few drops of hot methanol to redissolve the precipitate and ensure the solution is clear.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection and Washing
  • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.[7]

  • Collect the crystals via vacuum filtration.

  • Break the vacuum and wash the crystals with a small portion of ice-cold ethyl acetate to rinse away any remaining soluble impurities.[7]

  • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

Step 5: Drying
  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a vacuum oven at a mild temperature.

  • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.

Data Summary Table

ParameterRecommended Solvent/ConditionRationale & Key Observations
Primary Solvent MethanolA polar solvent that effectively dissolves the polar hydrochloride salt at elevated temperatures.
Anti-Solvent Ethyl AcetateA less polar co-solvent that reduces the compound's solubility, inducing crystallization upon cooling.
Dissolution Temp. Near boiling point of Methanol (~65°C)Ensures complete dissolution with minimal solvent, maximizing potential yield.
Cooling Protocol 1. Slow cool to RT (undisturbed) 2. Ice bath for ≥30 minSlow cooling promotes the growth of larger, purer crystals. The ice bath maximizes precipitation.[7]
Wash Solvent Ice-cold Ethyl AcetateRinses away soluble impurities without significantly dissolving the desired product crystals.[2]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_collection Step 4 & 5: Collection & Drying start Crude Product in Flask add_solvent Add MINIMUM hot Methanol start->add_solvent dissolve Stir and Heat to Dissolve add_solvent->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes add_antisolvent Add Ethyl Acetate until Cloudy, then clarify with Methanol check_insoluble->add_antisolvent No hot_filter->add_antisolvent cool_slow Slow Cool to Room Temp add_antisolvent->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filter Crystals ice_bath->vac_filter wash Wash with Ice-Cold Ethyl Acetate vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Sources

Technical Support Center: Optimizing the Synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride. This key pharmaceutical intermediate is crucial in the development of various analgesics and psychoactive agents.[1] This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and achieve high yields and purity.

I. Synthetic Workflow Overview

The most common and reliable synthetic route to 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves a multi-step process, which is outlined below. Each step presents its own set of challenges and opportunities for optimization.

Synthesis_Workflow A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-phenylpiperidine A->B Strecker-type Reaction C 1-Benzyl-4-phenylpiperidine-4-carboxylic acid B->C Nitrile Hydrolysis D 4-Phenylpiperidine-4-carboxylic acid C->D N-Debenzylation E 4-Phenylpiperidine-4-carboxylic acid hydrochloride D->E Salt Formation

Caption: Overall synthetic workflow for 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

II. Detailed Experimental Protocols & Troubleshooting

This section provides a step-by-step guide for each stage of the synthesis, along with common issues and their solutions.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine (Strecker-type Reaction)

This initial step involves the formation of the cyanopiperidine intermediate. A common method is the reaction of 1-benzyl-4-piperidone with benzyl cyanide and a strong base. Another approach involves a Strecker-type reaction with 1-benzyl-4-piperidone, an amine source, and a cyanide source. A patent describes a process with a total yield for the entire synthesis of 75-88% and a purity of over 95% by HPLC.[2]

Protocol:

  • To a cooled (0-15 °C) solution of 1-benzyl-4-piperidone, add a solution of hydrocyanic acid in methanol under base catalysis.[3][4]

  • Heat the reaction mixture to reflux and add aniline.[4]

  • After the reaction is complete, cool the mixture and add glacial acetic acid to induce crystallization.[4]

  • Filter the solid product, which is 1-benzyl-4-cyano-4-anilinopiperidine.[4]

Troubleshooting:

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Side reactions.Control the temperature carefully during the addition of reagents. Use anhydrous solvents to prevent unwanted hydrolysis.
Formation of Impurities Presence of unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the limiting reagent.
Over-alkylation or other side products.Adjust the stoichiometry, and consider a slower addition of the alkylating agent.[5]

TLC Monitoring:

  • Mobile Phase: A common system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber for visualization. Carboxylic acids may cause tailing; adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape.[6]

Step 2: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a critical step that can be performed under acidic or basic conditions. Both methods have their advantages and disadvantages.

Acidic Hydrolysis Protocol:

  • Add the 1-benzyl-4-cyano-4-phenylpiperidine solid to a 70-90% sulfuric acid solution.[3][4]

  • Stir the mixture at 20-50 °C for an extended period (50-90 hours).[4]

  • Pour the reaction mixture into crushed ice and adjust the pH to 4-9 with concentrated ammonia water to precipitate the product.[3][4]

  • Filter and wash the white powder solid.[4]

Alkaline Hydrolysis Protocol:

  • Reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.[7]

  • The reaction will produce the sodium salt of the carboxylic acid and ammonia gas.[7]

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[7]

Troubleshooting:

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reflux time and ensure the temperature is maintained. Monitor the reaction by TLC until the starting material is consumed.
Low concentration of acid or base.Use a higher concentration of the hydrolyzing agent. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid is often used.[4]
Low Yield of Carboxylic Acid Formation of the corresponding amide as a byproduct.Prolonged reaction time and higher temperatures will favor the complete hydrolysis to the carboxylic acid.
Degradation of the product under harsh conditions.Optimize the reaction conditions by starting with milder conditions (lower temperature, shorter time) and gradually increasing them.
Difficulty in Isolating the Product The product is soluble in the aqueous layer.Ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in water.
Step 3: N-Debenzylation

The removal of the N-benzyl protecting group is typically achieved through catalytic hydrogenation.

Protocol:

  • Dissolve the N-benzyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., methanol, ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.

  • Filter off the catalyst and evaporate the solvent to obtain the debenzylated product.

Troubleshooting:

Issue Potential Cause Recommended Solution
Incomplete Debenzylation Inactive catalyst.Use fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or the reaction time.
Side Reactions Reduction of the phenyl ring.Use milder reaction conditions (lower pressure, lower temperature) and monitor the reaction closely.
Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the product's stability and solubility.[1]

Protocol:

  • Dissolve the 4-phenylpiperidine-4-carboxylic acid in a suitable solvent such as ethanol or a mixture of methanol and ethyl acetate.[2][8]

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.[2][8]

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate and wash it with a cold solvent to obtain the final product.[2]

Purification by Recrystallization:

  • Solvent Selection: A mixture of methanol and ethyl acetate is a commonly used solvent system for the recrystallization of similar hydrochloride salts.[8] Ethanol and isopropanol can also be effective.[2][9]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The hydrolysis of the nitrile (Step 2) is often the most challenging and yield-determining step. Incomplete hydrolysis can lead to the formation of the amide byproduct, which can be difficult to separate from the desired carboxylic acid. Optimization of reaction time, temperature, and the concentration of the hydrolyzing agent is crucial.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. For compounds containing carboxylic acid groups, it is advisable to add a small amount of acetic or formic acid to the eluent to prevent streaking and obtain well-defined spots.[6] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and product purity.[10][11]

Q3: What are the primary impurities I should be aware of?

A3: In the context of pethidine synthesis, a potential and highly toxic impurity is N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which can form through degradation.[12] Other common impurities include unreacted starting materials and the amide intermediate from incomplete nitrile hydrolysis.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The synthesis involves several hazardous reagents.

  • Sodium Cyanide/Hydrocyanic Acid: These are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15][16][17] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[15]

  • Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle them with care and appropriate PPE.

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable. Keep them away from ignition sources.

Q5: Can I use a different protecting group for the piperidine nitrogen?

A5: Yes, other protecting groups can be used. The benzyl group is common because it is relatively stable and can be removed under standard hydrogenolysis conditions. Other protecting groups, such as Boc (tert-butyloxycarbonyl), may also be employed depending on the overall synthetic strategy.

IV. Data Summary

Table 1: Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield
1. Cyanopiperidine Formation 1-benzyl-4-piperidone, HCN, anilineMethanolRefluxVariesHigh
2. Nitrile Hydrolysis (Acidic) H₂SO₄ (70-90%)Water20-5050-90Good to High
3. N-Debenzylation H₂, Pd/CMethanol/EthanolRoom TempVariesHigh
4. Salt Formation HCl gas or solutionEthanol/Methanol-EtOAc0 - Room Temp< 1Quantitative

Note: Yields are dependent on the specific reaction conditions and scale. A patent for a similar overall process reports a total yield of 75-88%.[2]

V. Mechanistic Insights

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Nitrile B1 Protonated Nitrile A1->B1 H+ C1 Imidic Acid B1->C1 H2O D1 Amide C1->D1 Tautomerization E1 Carboxylic Acid D1->E1 H2O, H+ A2 Nitrile B2 Cyanohydrin-like intermediate A2->B2 OH- C2 Imidate B2->C2 H2O D2 Amide C2->D2 Tautomerization E2 Carboxylate D2->E2 OH-

Caption: Simplified mechanism for acid and base-catalyzed nitrile hydrolysis.

The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.

VI. References

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Retrieved January 26, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved January 26, 2026, from [Link]

  • IT & Safety Office. (2018). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. King Abdullah University of Science and Technology.

  • Gress, K., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, 7(3), e42293.

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Retrieved January 26, 2026, from

  • Shalaby, A. A., & El-Malah, A. A. (2023). A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector. Ain Shams Journal of Forensic Medicine and Clinical Toxicology, 40(1), 1-11.

  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation. Retrieved January 26, 2026, from

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Retrieved January 26, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. Retrieved January 26, 2026, from

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 26, 2026, from [Link]

  • University of California, Santa Barbara. (2017). Standard Operating Procedure: Sodium Cyanide and its Salts.

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(1), 249-253.

  • Defense Technical Information Center. (1984). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Wikipedia. (n.d.). Pethidine. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 26, 2026, from [Link]

  • Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved January 26, 2026, from [Link]

  • Van der Walt, T., & Beaino, T. (2015). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 20(10), 18232-18247.

  • UNIPI. (n.d.). Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors.

  • Cayman Chemical. (2023). Safety Data Sheet: N-phenylpiperidin-4-amine.

  • Cleanchem. (n.d.). Pethidine Impurity 1. Retrieved January 26, 2026, from [Link]

  • Defense Technical Information Center. (1984). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Louisiana State University Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds.

  • Cayman Chemical. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.

  • National Center for Biotechnology Information. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved January 26, 2026, from [Link]

  • Apicule. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine (CAS No: 56243-25-5 ) API Intermediate Manufacturers. Retrieved January 26, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Cyanide.

  • National Center for Biotechnology Information. (n.d.). Meperidine. Retrieved January 26, 2026, from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.

  • Searle Separations Department. (n.d.). Thin Layer Chromatography.

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of MPTP, a toxic impurity of pethidine. Retrieved January 26, 2026, from [Link]

  • Reddit. (2021). carboxylic acid TLC. Retrieved January 26, 2026, from [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet.

Sources

Technical Support Center: N-Alkylation of 4-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-phenylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to provide you with robust, field-proven insights.

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably potent analgesics.[1] Its successful N-alkylation is a key step in the synthesis of a vast library of pharmacologically active molecules. This guide will address specific experimental issues in a direct question-and-answer format, explaining the causality behind each troubleshooting step.

Section 1: Reaction Stalled - Low or No Conversion

This section addresses scenarios where the starting 4-phenylpiperidine is not consumed, or the reaction proceeds to a very limited extent.

Question 1: My N-alkylation reaction with an alkyl halide is not starting. What are the primary factors to investigate?

Answer: When an N-alkylation reaction fails to initiate, the issue typically lies with one of three components: the activity of the reagents, the choice of base, or the reaction conditions.

1. Reagent Integrity:

  • Alkylating Agent: Alkyl halides, particularly iodides and bromides, are susceptible to degradation over time, especially when exposed to light or air. Verify the purity of your alkyl halide. If it's an older bottle, consider purification or using a fresh supply. Alkyl sulfonates (mesylates, tosylates) are also excellent electrophiles but can be prone to hydrolysis if exposed to moisture.[2]

  • Solvent Anhydrousness: The presence of water can significantly hinder the reaction. It can hydrolyze sensitive alkylating agents and react with strong bases. Ensure you are using anhydrous solvents. For particularly sensitive reactions, distilling the solvent over a suitable drying agent is recommended.[3]

2. Inappropriate Base Selection: The role of the base is to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4] The base must be strong enough to deprotonate the resulting ammonium salt but should not promote side reactions.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent choices for many N-alkylations. They are generally non-nucleophilic and work well in polar aprotic solvents like DMF or acetonitrile.[4] If your reaction is sluggish, consider switching from K₂CO₃ to the more reactive Cs₂CO₃, which exhibits a "cesium effect" that can enhance the nucleophilicity of the amine.

  • Organic Bases (DIPEA, Et₃N): Hünig's base (DIPEA) is a bulky, non-nucleophilic amine base often used to scavenge acid.[4] However, its basicity might be insufficient for less reactive alkylating agents. Triethylamine (Et₃N) is also common but can sometimes lead to quaternization of the Et₃N itself.

  • Strong Bases (NaH): Sodium hydride is a very strong, non-nucleophilic base that irreversibly deprotonates the piperidine nitrogen. This is highly effective but requires strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[4]

3. Sub-optimal Reaction Conditions:

  • Temperature: Many N-alkylations proceed well at room temperature, but less reactive alkyl halides (e.g., alkyl chlorides or sterically hindered bromides) may require heating.[4] A good starting point is 50-80 °C. Monitor for potential side reactions like elimination at higher temperatures.

  • Solvent Choice: The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred as they solvate the cation of the base while leaving the amine nucleophile relatively free.[2][5]

Below is a table summarizing common starting conditions.

Base Solvent Typical Temperature Key Considerations
K₂CO₃Acetonitrile, DMFRoom Temp to 80 °CStandard, reliable choice. Ensure base is finely powdered.
DIPEAAcetonitrile, DCMRoom TempGood for acid-sensitive substrates; may be too weak for some reactions.[4]
NaHDMF, THF0 °C to Room TempHighly effective but requires strict anhydrous/inert conditions.[4]

Section 2: Byproduct Formation and Selectivity Issues

The most common problem in the N-alkylation of secondary amines is the formation of byproducts. This section provides strategies to improve reaction selectivity.

Question 2: My reaction is producing a significant amount of a second, more polar product that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: Over-alkylation is a classic problem because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[6] This forms a quaternary ammonium salt, which is typically highly polar and difficult to remove.

G cluster_0 Desired Reaction cluster_1 Over-alkylation Side Reaction A 4-Phenylpiperidine (2° Amine) B N-Alkyl-4-phenylpiperidine (3° Amine) A->B + R-X (Slower) C Quaternary Ammonium Salt B->C + R-X (Faster)

Several strategies can be employed to favor mono-alkylation:[7]

  • Stoichiometry Control: Use the 4-phenylpiperidine as the limiting reagent. A slight excess of the alkylating agent (1.1-1.2 equivalents) is common, but if over-alkylation persists, try using a 1:1 ratio or even a slight excess of the amine.[4]

  • Slow Addition of Alkylating Agent: This is one of the most effective techniques. By adding the alkylating agent slowly via a syringe pump over several hours, you maintain a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant starting secondary amine rather than the newly formed tertiary amine product.[4]

  • Choice of Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity.

    • Less Polar Solvent: Switching to a less polar solvent can sometimes disfavor the formation of the charged quaternary salt.

Question 3: I am observing an olefinic byproduct. What is causing this and how can I suppress it?

Answer: The formation of an alkene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[8] This is particularly problematic under the following conditions:

  • Sterically Hindered Substrates: Using a bulky alkyl halide or a bulky base increases the likelihood of elimination. The base will preferentially abstract a proton from the alkyl halide rather than attack the sterically inaccessible carbon center.

  • Strong, Bulky Bases: Bases like potassium tert-butoxide are known to promote elimination. Stick to less hindered bases like K₂CO₃ or DIPEA.

  • High Temperatures: Elimination reactions are entropically favored and tend to dominate at higher temperatures.[8] If you are heating your reaction, try running it at a lower temperature for a longer period.

  • Secondary/Tertiary Alkyl Halides: Primary alkyl halides are much less prone to elimination than secondary or tertiary ones. If your synthesis allows, use a primary halide.

E2_vs_SN2 cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start 4-Phenylpiperidine + Alkyl Halide sn2_product N-Alkyl Product start->sn2_product Nucleophilic Attack e2_product Alkene + Protonated Amine start->e2_product Base-promoted Elimination

Section 3: Alternative Protocols for Challenging Alkylations

Sometimes, direct alkylation with an alkyl halide is simply not effective due to substrate reactivity, steric hindrance, or persistent side reactions. In these cases, alternative synthetic strategies are required.

Question 4: Direct alkylation with my chosen alkyl halide is failing. What is the best alternative method?

Answer: Reductive amination is the premier alternative for N-alkylation and is often the method of choice in industrial settings for its high selectivity and broad substrate scope.[9] This method completely avoids the issue of over-alkylation.

The reaction proceeds in two steps, which are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The 4-phenylpiperidine reacts with an aldehyde or ketone to form a transient iminium ion.

  • Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the final tertiary amine.

Key Advantages:

  • No Over-alkylation: The tertiary amine product is not reactive under the conditions, preventing the formation of quaternary salts.[10]

  • Broad Scope: A wide variety of aldehydes and ketones can be used, providing access to a diverse range of N-alkyl groups.

  • Mild Conditions: The reaction is typically run at room temperature.

Recommended Protocol for Reductive Amination:

workflow A 1. Dissolve 4-phenylpiperidine and aldehyde in DCM/DCE B 2. Stir for 30-60 min (Iminium formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at RT for 12-24h (Monitor by TLC/LCMS) C->D E 5. Aqueous Workup (NaHCO₃ quench) D->E F 6. Extraction & Purification E->F

Detailed Experimental Protocol:

  • To a stirred solution of 4-phenylpiperidine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde (1.1-1.2 eq).[9]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reducing agent is particularly effective because it is mild, tolerant of slightly acidic conditions, and selective for iminium ions over carbonyls.[9]

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or crystallization.

Section 4: Product Isolation and Purification

Question 5: After my aqueous workup, I have low recovery of my product from the organic layer. Where is it going?

Answer: If your N-alkylated 4-phenylpiperidine product is basic, it can be protonated by any residual acid in the reaction mixture or during an acidic wash. The resulting ammonium salt will be highly water-soluble and will partition into the aqueous layer.[10]

Troubleshooting Steps:

  • Check the pH: Before extraction, ensure the aqueous layer is basic (pH > 8-9). Add a saturated solution of NaHCO₃ or K₂CO₃ until the pH is confirmed with litmus paper or a pH meter.

  • Back-Extraction: If you suspect product loss to the aqueous layer, make it strongly basic and re-extract it several times with a suitable organic solvent (e.g., DCM, EtOAc).

  • Salting Out: Adding sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • The Journal of Organic Chemistry. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2015). N-Alkylation of Some Imidazopyridines. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Google Patents. (1961).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Anesthesiology and Pain Medicine. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]

  • Google Patents. (1959).
  • Organic Letters. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ResearchGate. (2021). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. [Link]

  • Polymer Chemistry. (2014). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

  • Chemistry Stack Exchange. (2016). Alkyl halide reaction. [Link]

  • Preprints.org. (2023). N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation. [Link]

  • Reddit. (2021). Problematic N-Alkylation. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

  • National Institutes of Health. (2019). N-Dealkylation of Amines. [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • ChemSpider Synthetic Pages. (2013). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Phenylpiperidine: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a diverse array of therapeutic agents, from potent analgesics to innovative treatments for central nervous system disorders.[1][2] The strategic synthesis of this key intermediate is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to 4-phenylpiperidine, with a focus on yield, scalability, and the underlying chemical principles that govern each approach.

Introduction to Key Synthetic Strategies

The construction of the 4-phenylpiperidine core can be broadly approached through several distinct chemical transformations. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. In this guide, we will dissect and compare the following key synthetic methodologies:

  • Catalytic Hydrogenation of 4-Phenylpyridine: A direct and atom-economical approach.

  • Reductive Amination of 4-Piperidone Derivatives: A versatile method for introducing the phenyl group at the 4-position.

  • Grignard Reaction with 4-Piperidone Derivatives: A classic carbon-carbon bond-forming strategy.

  • Suzuki-Miyaura Coupling: A modern and powerful cross-coupling reaction.

Comparative Yield Analysis

The following table provides a comparative overview of the reported yields for the different synthetic routes to 4-phenylpiperidine and its key precursors. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

Synthesis MethodStarting Material(s)ProductReported Yield (%)Reference(s)
Catalytic Hydrogenation4-Phenylpyridine4-PhenylpiperidineUp to 99%[3]
Reductive Amination1-Benzyl-4-piperidone, Aniline1-Benzyl-4-anilinopiperidine~91%[4]
Grignard ReactionN-Boc-4-piperidone, Phenylmagnesium bromideN-Boc-4-phenyl-4-hydroxypiperidineNot explicitly stated, but prone to side reactions[5]
Multi-step Synthesis1-Benzyl-4-piperidone4-Phenylpiperidine hydrochloride75-88% (overall)[6]

In-Depth Analysis of Synthetic Methodologies

Catalytic Hydrogenation of 4-Phenylpyridine

This method represents the most direct route to 4-phenylpiperidine, involving the reduction of the aromatic pyridine ring.

Reaction Pathway:

G 4-Phenylpyridine 4-Phenylpyridine 4-Phenylpiperidine 4-Phenylpiperidine 4-Phenylpyridine->4-Phenylpiperidine H₂, Catalyst (e.g., PtO₂, Pd/C) Pressure, Solvent

A schematic of the catalytic hydrogenation of 4-phenylpyridine.

Causality and Experimental Choices: The choice of catalyst is critical for the successful hydrogenation of the stable pyridine ring. Platinum-based catalysts, such as platinum oxide (PtO₂), are often employed under acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction.[7] The use of elevated hydrogen pressure is necessary to overcome the aromaticity of the pyridine ring. This method is highly atom-economical as it only produces the desired product and water (if the catalyst is pre-reduced in situ).

Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine

  • Reaction Setup: In a high-pressure autoclave, a solution of 4-phenylpyridine in a suitable solvent (e.g., glacial acetic acid or ethanol) is prepared.

  • Catalyst Addition: A catalytic amount of platinum oxide (PtO₂) or palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-70 bar). The reaction mixture is then stirred vigorously at a specified temperature (e.g., room temperature to 60°C) until the theoretical amount of hydrogen is consumed.[3][7]

  • Work-up and Isolation: After releasing the hydrogen pressure, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to precipitate the free base of 4-phenylpiperidine.

  • Purification: The crude product can be purified by distillation or recrystallization to afford pure 4-phenylpiperidine.

Reductive Amination of 4-Piperidone Derivatives

This versatile two-step, one-pot reaction involves the formation of an enamine or imine intermediate from a 4-piperidone and an aniline, followed by its reduction.

Reaction Pathway:

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction 4-Piperidone_Derivative 4-Piperidone Derivative Imine_Enamine Imine/Enamine Intermediate 4-Piperidone_Derivative->Imine_Enamine + Aniline - H₂O Aniline Aniline N-Phenyl-4-aminopiperidine N-Phenyl-4-aminopiperidine Derivative Imine_Enamine->N-Phenyl-4-aminopiperidine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

A schematic of the reductive amination pathway.

Causality and Experimental Choices: The choice of the reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[4] The reaction is often carried out in the presence of a weak acid, such as acetic acid, which catalyzes the formation of the iminium ion intermediate, making it more susceptible to reduction. The use of a protected 4-piperidone, such as N-Boc-4-piperidone, allows for the selective formation of the desired product and facilitates purification.[8]

Experimental Protocol: Reductive Amination of N-Boc-4-Piperidone with Aniline

  • Reaction Setup: To a solution of N-Boc-4-piperidone and aniline in a suitable solvent (e.g., dichloromethane or dichloroethane), add acetic acid.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-4-anilinopiperidine, can be purified by column chromatography.

  • Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield 4-anilinopiperidine.

Grignard Reaction with 4-Piperidone Derivatives

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. In this context, a phenylmagnesium halide is reacted with a 4-piperidone to form a 4-phenyl-4-hydroxypiperidine intermediate.

Reaction Pathway:

G 4-Piperidone_Derivative 4-Piperidone Derivative Intermediate_Adduct Magnesium Alkoxide Intermediate 4-Piperidone_Derivative->Intermediate_Adduct + Phenylmagnesium Halide Phenylmagnesium_Halide Phenylmagnesium Halide 4-Phenyl-4-hydroxypiperidine 4-Phenyl-4-hydroxypiperidine Intermediate_Adduct->4-Phenyl-4-hydroxypiperidine H₃O⁺ workup 4-Phenyl-1,2,3,6-tetrahydropyridine 4-Phenyl-1,2,3,6- tetrahydropyridine 4-Phenyl-4-hydroxypiperidine->4-Phenyl-1,2,3,6-tetrahydropyridine Dehydration (e.g., H₂SO₄) 4-Phenylpiperidine 4-Phenylpiperidine 4-Phenyl-1,2,3,6-tetrahydropyridine->4-Phenylpiperidine Reduction (e.g., H₂, Pd/C) G N-Protected_4-halopiperidine N-Protected 4-halopiperidine N-Protected_4-phenylpiperidine N-Protected 4-phenylpiperidine N-Protected_4-halopiperidine->N-Protected_4-phenylpiperidine + Phenylboronic Acid Pd catalyst, Base Phenylboronic_Acid Phenylboronic Acid 4-Phenylpiperidine 4-Phenylpiperidine N-Protected_4-phenylpiperidine->4-Phenylpiperidine Deprotection

Sources

A Comparative Spectroscopic Guide to 4-Phenylpiperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the nuanced structural features of its analogs is paramount for drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these features. This guide provides a comparative analysis of the spectroscopic properties of 4-phenylpiperidine and its key analogs, offering insights into how structural modifications influence their spectral fingerprints.

The Spectroscopic Significance of Structural Modifications

The spectroscopic characteristics of 4-phenylpiperidine analogs are highly sensitive to substitutions on both the phenyl ring and the piperidine nitrogen. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring alter the electron density distribution, impacting the chemical shifts of nearby protons and carbons. Similarly, N-substitution on the piperidine ring introduces distinct electronic and steric effects that are readily observable in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-phenylpiperidine is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring.

  • Aromatic Region (δ 7.0-7.5 ppm): The protons on the phenyl ring typically appear as a multiplet in this region. The complexity of this multiplet can be simplified in para-substituted analogs, often resolving into two distinct doublets.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring exhibit characteristic chemical shifts. The axial and equatorial protons at each position are diastereotopic and, in principle, can have different chemical shifts, though they often appear as broad or overlapping multiplets.

Comparative ¹H NMR Data of 4-Phenylpiperidine Analogs

CompoundAr-H (ppm)H-4 (Piperidine) (ppm)H-2, H-6 (Piperidine) (ppm)H-3, H-5 (Piperidine) (ppm)Other Protons (ppm)
4-Phenylpiperidine 7.15-7.31 (m, 5H)[2]2.61 (tt)[2]3.16 (dt)[2]1.75-1.89 (m)[2]1.60 (NH)[2]
1-Methyl-4-phenylpiperidine 7.15-7.30 (m, 5H)~2.5 (m)~2.9 (m)~1.8 (m)2.29 (s, 3H, N-CH₃)
4-(4-Methoxyphenyl)piperidine 7.13 (d, 2H), 6.85 (d, 2H)~2.7 (m)~3.1 (m)~1.7 (m)3.79 (s, 3H, O-CH₃)[3]
4-(4-Nitrophenyl)piperidine 8.18 (d, 2H), 7.38 (d, 2H)~2.9 (m)~3.3 (m)~1.9 (m)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for substituted analogs are estimated based on established substituent effects and available literature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule.

Comparative ¹³C NMR Data of 4-Phenylpiperidine Analogs

CompoundC-ipso (ppm)C-ortho (ppm)C-meta (ppm)C-para (ppm)C-4 (Piperidine) (ppm)C-2, C-6 (Piperidine) (ppm)C-3, C-5 (Piperidine) (ppm)Other Carbons (ppm)
4-Phenylpiperidine 145.9128.5126.7126.343.046.333.0-
1-Methyl-4-phenylpiperidine 146.9128.3126.7125.942.155.433.846.5 (N-CH₃)
4-(4-Methoxyphenyl)piperidine 138.1127.7113.9158.142.146.533.355.2 (O-CH₃)[3]
4-(4-Nitrophenyl)piperidine 153.5127.5123.8146.842.545.832.5-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for substituted analogs are estimated based on established substituent effects and available literature.

Causality Behind Chemical Shift Variations:

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group increases electron density on the phenyl ring, particularly at the ortho and para positions. This increased shielding leads to an upfield shift (lower ppm) of the corresponding aromatic proton and carbon signals.[3]

  • Electron-Withdrawing Groups (e.g., -NO₂): The nitro group decreases electron density on the phenyl ring, causing deshielding and a downfield shift (higher ppm) of the aromatic proton and carbon signals.

  • N-Alkylation (e.g., -CH₃): The addition of an alkyl group to the piperidine nitrogen causes a downfield shift of the adjacent C-2 and C-6 carbons due to the inductive effect of the alkyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Key IR Absorptions for 4-Phenylpiperidine and Analogs

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)Appearance
N-H (secondary amine)Stretch3300-3500Weak to medium, sharp
C-H (aromatic)Stretch3000-3100Sharp, often multiple weak bands
C-H (aliphatic)Stretch2850-2960Medium to strong, sharp
C=C (aromatic)Stretch1450-1600Medium, sharp peaks
C-NStretch1020-1250Medium
NO₂ (nitro group)Symmetric Stretch1300-1370Strong
Asymmetric Stretch1500-1570Strong
C-O (ether)Stretch1000-1300Strong

Interpreting IR Spectra of Analogs:

  • 4-Phenylpiperidine: The spectrum will show a characteristic N-H stretch, along with aromatic and aliphatic C-H and C=C stretching vibrations.

  • 1-Methyl-4-phenylpiperidine: The N-H stretching band will be absent due to the tertiary amine functionality.

  • 4-(4-Methoxyphenyl)piperidine: A strong C-O stretching band will be present, characteristic of the ether linkage.

  • 4-(4-Nitrophenyl)piperidine: Two strong bands corresponding to the symmetric and asymmetric stretching of the nitro group will be prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Common Fragmentation Pathways:

The fragmentation of 4-phenylpiperidine and its analogs is often initiated by the ionization of the nitrogen atom.[4] Common fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl and piperidine rings.

  • Ring Opening: Fragmentation of the piperidine ring itself.

Mass Spectral Data for 4-Phenylpiperidine and Key Analogs

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Phenylpiperidine 161[2]160, 104, 91, 56[2]
1-Methyl-4-phenylpiperidine 175[5]174, 118, 91, 70, 57[5]
4-(4-Methoxyphenyl)piperidine 191[3]190, 134, 121, 56
4-(4-Nitrophenyl)piperidine 206205, 150, 104, 91, 56

Note: Fragmentation patterns can vary depending on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Influence of Substituents on Fragmentation:

  • Electron-Donating Groups: Can influence the stability of fragment ions, potentially altering the fragmentation pathway.

  • Electron-Withdrawing Groups: The fragmentation of the nitro group itself can be observed.

  • N-Alkylation: The presence of an N-alkyl group will lead to characteristic fragment ions resulting from cleavage at the nitrogen. For example, in 1-methyl-4-phenylpiperidine, a prominent fragment at m/z 57 corresponding to the [CH₂=N(CH₃)CH₂]⁺ ion is often observed.

Experimental Protocols

Accurate and reproducible spectroscopic data is the cornerstone of chemical analysis. The following are generalized protocols for acquiring NMR, IR, and MS data for 4-phenylpiperidine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).

    • Inject the solution into the GC, where the components are separated.

    • The separated components then enter the mass spectrometer.

  • Sample Introduction (Direct Infusion - for ESI-MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer's ion source.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, resulting in the formation of protonated molecules [M+H]⁺ with less fragmentation.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Core Structure and Substituent Effects

G cluster_0 4-Phenylpiperidine Core cluster_1 Substituent Effects on Phenyl Ring cluster_2 N-Substitution on Piperidine Ring C4 C4 N1 N1 Ph Phenyl C4->Ph Alkyl N-Alkyl Group (e.g., -CH₃) N1->Alkyl EDG Electron-Donating Group (e.g., -OCH₃) Ph->EDG EWG Electron-Withdrawing Group (e.g., -NO₂) Ph->EWG

G Sample Sample NMR NMR Sample->NMR Elucidates Connectivity IR IR Sample->IR Identifies Functional Groups MS MS Sample->MS Determines Mass & Fragmentation Structure Structure NMR->Structure Definitive Structure IR->Structure Confirms Functional Groups MS->Structure Confirms Molecular Formula

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A Comparative Analysis of the Biological Activity of 4-Phenylpiperidine Derivatives and Morphine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Pharmacology

In the landscape of opioid analgesics, morphine has long stood as the archetypal compound against which others are measured. However, the synthesis of 4-phenylpiperidine derivatives has introduced a class of potent analgesics with distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of prominent 4-phenylpiperidine derivatives and morphine, offering experimental data and procedural insights for researchers in the field.

Mechanism of Action: A Tale of a Shared Target

Both morphine, a phenanthrene alkaloid, and the synthetic 4-phenylpiperidine derivatives exert their primary analgesic effects through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.[1] This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[3][4] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.[5]

While the primary target is the same, the nuances of ligand-receptor interaction and subsequent signaling can differ, contributing to the observed variations in potency, efficacy, and side-effect profiles between morphine and 4-phenylpiperidine derivatives.

Comparative Biological Activities: A Quantitative Look

The true differentiation between these opioid classes becomes evident when examining their quantitative pharmacological parameters. The following tables summarize key in vitro and in vivo data, providing a direct comparison of their biological activities.

In Vitro Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

CompoundChemical Classµ-Opioid Receptor Binding Affinity (Ki, nM)Source(s)
MorphinePhenanthrene1.2 - 3.38[1][6]
Pethidine (Meperidine)4-Phenylpiperidine>100[6]
Fentanyl4-Phenylpiperidine1.1 - 1.4[7][8]
Sufentanil4-Phenylpiperidine0.138 - 0.40[6][8]
Alfentanil4-Phenylpiperidine7.4 - 38.9[7][8]
Remifentanil4-Phenylpiperidine0.60[8]
Carfentanil4-Phenylpiperidine0.19 - 0.22[7][8]

Note: Ki values can vary between studies due to different experimental conditions.

In Vivo Analgesic Potency

The analgesic potency of a drug is typically determined in animal models using measures such as the ED₅₀ (the dose that produces a therapeutic effect in 50% of the population). The following table presents the relative analgesic potency of several 4-phenylpiperidine derivatives compared to morphine, which is assigned a relative potency of 1.

CompoundRelative Analgesic Potency (Morphine = 1)Source(s)
Morphine1[9]
Pethidine (Meperidine)0.12[9]
Fentanyl58[9]
Sufentanil423[9]
Alfentanil7[9]
Remifentanil13[9]

Note: Relative potencies are derived from a network meta-analysis of studies in patient-controlled analgesia and may vary depending on the route of administration and the pain model used.

Signaling Pathways: Visualizing the Molecular Cascade

The activation of the µ-opioid receptor by both morphine and 4-phenylpiperidine derivatives initiates a complex intracellular signaling cascade. The following diagrams, rendered in Graphviz, illustrate the key steps in this process.

G_protein_activation cluster_membrane Cell Membrane MOR_inactive Inactive µ-Opioid Receptor MOR_active Active µ-Opioid Receptor MOR_inactive->MOR_active Conformational Change G_protein_inactive Inactive G-protein (αβγ-GDP) MOR_active->G_protein_inactive Recruitment & Activation G_protein_active Active G-protein (α-GTP + βγ) G_protein_inactive->G_protein_active GDP/GTP Exchange Opioid Opioid Agonist (Morphine or 4-Phenylpiperidine derivative) Opioid->MOR_inactive Binding

Caption: Opioid Agonist Binding and G-Protein Activation.

downstream_signaling G_alpha_GTP Gα-GTP Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits G_beta_gamma Gβγ Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_channel->Hyperpolarization Decreased Ca²⁺ influx K_channel->Hyperpolarization Increased K⁺ efflux Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Downstream Signaling Cascades of the µ-Opioid Receptor.

Experimental Protocols: Methodologies for Biological Activity Assessment

The following are detailed, step-by-step protocols for key experiments used to determine the biological activity of opioid compounds.

In Vitro: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4-phenylpiperidine derivatives, morphine).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Thaw the µ-opioid receptor-expressing cell membranes on ice.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of cell membranes (typically 50-120 µg of protein).[10]

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).[4]

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of naloxone.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

binding_assay_workflow start Start reagent_prep Prepare Reagents (Membranes, Radioligand, Test Compounds) start->reagent_prep assay_setup Set up 96-well Plate (Total, Non-specific, and Test Compound wells) reagent_prep->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Filter and Wash to separate bound and free radioligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data (Calculate IC₅₀ and Kᵢ) quantification->data_analysis end End data_analysis->end

Caption: Workflow for the Radioligand Competition Binding Assay.

In Vivo: Hot Plate Test

This test measures the analgesic effect of a compound by assessing the latency of an animal to react to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Test animals (e.g., mice or rats).

  • Test compounds (4-phenylpiperidine derivatives, morphine) and vehicle control.

  • Stopwatch.

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[12]

  • Apparatus Setup:

    • Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).[13]

  • Baseline Measurement:

    • Gently place each animal on the hot plate and start the stopwatch.

    • Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.[12]

    • Record the latency (in seconds) for the first nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any animal not responding within this time is removed and assigned the cut-off latency.[13]

  • Drug Administration:

    • Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test for each animal and record the response latencies.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the drug-treated groups and the vehicle control group to determine the analgesic effect.

In Vivo: Tail-Flick Test

This is another common method to assess thermal nociception, measuring the latency for an animal to withdraw its tail from a heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • Test animals (e.g., mice or rats).

  • Test compounds and vehicle control.

  • Stopwatch or automated timer.

Procedure:

  • Acclimation:

    • Acclimate the animals to the restrainers and the testing environment prior to the experiment to reduce stress.[14]

  • Baseline Measurement:

    • Gently place the animal in the restrainer, allowing its tail to be exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start the timer.

    • The timer automatically stops when the animal flicks its tail away from the heat.[15]

    • Record the baseline latency.

    • A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration:

    • Administer the test compound or vehicle control.

  • Post-Treatment Measurement:

    • At various time points after drug administration, repeat the tail-flick test and record the latencies.

  • Data Analysis:

    • Calculate the %MPE as described for the hot plate test.

    • Analyze the data to determine the analgesic efficacy and duration of action of the test compounds.

Side Effect Profile: A Critical Consideration

While both classes of compounds are effective analgesics, their side effect profiles can differ. Morphine is commonly associated with side effects such as respiratory depression, constipation, sedation, and nausea.[2] 4-Phenylpiperidine derivatives also share these side effects to varying degrees. For instance, fentanyl and its analogues are potent respiratory depressants.[16] However, some derivatives have been developed with the aim of reducing certain side effects. For example, remifentanil's rapid metabolism by plasma and tissue esterases results in a very short duration of action, which can be advantageous in certain clinical settings.

Conclusion

The 4-phenylpiperidine derivatives represent a significant advancement in opioid analgesia, offering a range of potencies and pharmacokinetic profiles that can be tailored to specific clinical needs. While they share a common mechanism of action with morphine through the µ-opioid receptor, their distinct chemical structures lead to variations in binding affinity, analgesic potency, and side effect profiles. A thorough understanding of these differences, supported by robust in vitro and in vivo experimental data, is crucial for the rational design and development of safer and more effective opioid analgesics. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative studies and contribute to this important area of pharmacology.

References

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A Comparative Guide to the Structural Activity Relationship of 4-Phenylpiperidine Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in the development of synthetic opioids, representing a departure from the complex polycyclic structure of morphine while retaining potent analgesic activity.[1][2] This class of compounds, originating with the discovery of meperidine, has led to the creation of some of the most potent and widely used analgesics, including fentanyl and its analogues.[1][3][4] Understanding the intricate relationship between the chemical structure of these molecules and their pharmacological activity is paramount for designing next-generation analgesics with improved efficacy and safety profiles.

This guide provides an in-depth comparison of 4-phenylpiperidine analgesics, focusing on how specific structural modifications influence their interaction with opioid receptors, ultimately dictating their potency, duration of action, and therapeutic index.

The Core Pharmacophore: A Blueprint for Analgesia

The analgesic activity of 4-phenylpiperidines is predicated on a specific three-dimensional arrangement of chemical features, known as a pharmacophore, that allows for effective binding to and activation of opioid receptors, primarily the mu-opioid receptor (MOR).[5] The essential components include:

  • A Basic Nitrogen Atom: The piperidine nitrogen, which is protonated at physiological pH, forms a critical ionic interaction with an acidic residue (typically an aspartate) in the opioid receptor binding pocket.

  • A Central Carbon Atom: A quaternary carbon at the 4-position of the piperidine ring acts as a pivot point.

  • An Aromatic Ring: The phenyl group at the 4-position engages in hydrophobic or van der Waals interactions with the receptor.

  • A Specific Spatial Arrangement: The distance and conformational relationship between the protonated nitrogen and the center of the aromatic ring are crucial for optimal receptor fit.

Caption: Core pharmacophore model for 4-phenylpiperidine analgesics.

Systematic SAR Analysis: A Positional Comparison

The potency and pharmacological profile of 4-phenylpiperidine analgesics can be dramatically altered by modifications at several key positions on the core scaffold.

The N-Substituent: Modulating Potency and Onset

The substituent attached to the piperidine nitrogen is a primary determinant of analgesic potency.

  • Small Alkyl Groups (e.g., Meperidine): A simple methyl group, as seen in the prototype meperidine, provides a baseline level of activity.

  • Aralkyl Groups (e.g., Fentanyl): Replacing the methyl group with a larger aralkyl substituent, such as the phenethyl group in fentanyl, leads to a massive increase in potency.[6][7] This is attributed to the phenethyl group accessing an additional binding pocket on the receptor, enhancing overall binding affinity. Fentanyl is estimated to be 80-100 times more potent than morphine.[4]

  • Other Large Groups: Compounds like anileridine, which incorporates a p-aminophenethyl group, also show enhanced activity compared to meperidine, demonstrating that various aralkyl groups can confer high potency.[7] Anileridine is reported to be two to three times as active as pethidine.[7]

The C4-Substituents: The Epicenter of Activity

Modifications at the 4-position of the piperidine ring have profound effects, leading to distinct sub-classes of these analgesics.

  • Meperidine-Type (Ester Group): Meperidine possesses a carboxylate ester at C4. The orientation of this group is critical. For optimal activity, the 4-phenyl group must be in an axial orientation relative to the piperidine ring, which facilitates proper interaction with the receptor.

  • Fentanyl-Type (Anilido Group): Fentanyl and its congeners replace the ester linkage with an N-propionylanilino group.[3][8][9] This change is a key contributor to its exceptionally high potency. The steric bulk and electronic nature of this group are crucial for the high affinity observed in this series.[8][9]

The Piperidine Ring: Stereochemistry and Substitution

Substitutions on the piperidine ring itself, particularly at the 3-position, can significantly influence activity, often in a stereospecific manner.

  • 3-Methyl Substitution: The introduction of a methyl group at the 3-position of the piperidine ring can increase potency. However, this effect is highly dependent on its stereochemistry. For instance, in fentanyl analogs, a cis-3-methyl group leads to a more potent compound than the corresponding trans isomer.[8][9]

  • Larger 3-Alkyl Groups: Increasing the size of the alkyl group at the 3-position beyond a methyl generally leads to a sharp decrease in analgesic potency, suggesting a strict steric constraint in this region of the receptor binding site.[8][9]

Comparative Performance: A Data-Driven Overview

The following table summarizes the relative potencies and receptor binding affinities of key 4-phenylpiperidine derivatives, illustrating the impact of the structural modifications discussed.

CompoundKey Structural FeatureRelative Potency (Morphine = 1)Mu-Opioid Receptor (MOR) Binding Affinity (Ki, nM)
Morphine Reference1~1-5
Meperidine N-Methyl, 4-Carboxylate0.1~120[10]
Fentanyl N-Phenethyl, 4-Anilido80 - 100[4]~0.3 - 1.5
Sufentanil Thienyl on N-substituent500 - 1000~0.02 - 0.1
Carfentanil 4-Carbomethoxy on Anilido10,000~0.02
Remifentanil Ester linkage on N-substituent100 - 200~1.4

Note: Potency and Ki values are approximate and can vary based on the specific assay conditions.

The data clearly demonstrates the dramatic increase in potency achieved by moving from the simpler meperidine structure to the more complex fentanyl scaffold. The introduction of the N-phenethyl and 4-anilido groups in fentanyl results in a several hundred-fold increase in potency. Further optimization, as seen in sufentanil and carfentanil, pushes this potency even higher. Remifentanil is a unique case where an ester linkage is engineered into the N-substituent, making it susceptible to rapid metabolism by plasma esterases, resulting in an ultra-short duration of action.

Experimental Protocols for Comparative Assessment

To generate reliable and comparable data for SAR studies of these compounds, standardized and validated assays are essential.

Protocol 1: In Vitro Opioid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the mu-opioid receptor, providing a direct measure of its interaction with the primary molecular target.

Causality: This assay quantifies the fundamental drug-receptor interaction, which is the primary driver of pharmacological potency. By using a radiolabeled ligand that specifically binds to the MOR (e.g., [³H]-DAMGO), we can measure how effectively a test compound competes for the same binding site. A lower Ki value indicates a higher binding affinity.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rats) or membranes from cells expressing the human mu-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to isolate the membrane fraction containing the receptors.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard opioid (e.g., naloxone). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep 1. Membrane Preparation (Receptor Source) reagents 2. Combine Reagents - Membranes - [3H]-DAMGO (Radioligand) - Test Compound (Competitor) prep->reagents incubate 3. Incubate to Equilibrium (e.g., 60 min at 25°C) reagents->incubate filter 4. Rapid Filtration (Separate Bound from Free) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Sources

A Comparative Analysis of Nalbuphine, Morphine, and Pethidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of three prominent opioid analgesics: nalbuphine, morphine, and pethidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings, comparative efficacy, and safety profiles of these compounds, supported by experimental data and validated protocols. Our objective is to furnish a comprehensive resource that informs experimental design and clinical consideration.

Introduction: The Opioid Analgesic Landscape

Opioid analgesics remain the cornerstone for managing moderate to severe pain. Their profound efficacy is primarily mediated through interaction with a family of G-protein coupled receptors (GPCRs), namely the µ (mu), δ (delta), and κ (kappa) opioid receptors. Morphine, the archetypal opioid agonist, and pethidine, a widely used synthetic opioid, exert their effects primarily through agonism of the µ-opioid receptor (MOR). In contrast, nalbuphine presents a more complex pharmacological profile as a mixed agonist-antagonist, acting as an agonist at the κ-opioid receptor (KOR) and an antagonist or partial agonist at the MOR.[1][2] This distinction in receptor interaction is fundamental to the observed differences in their therapeutic windows and side-effect profiles.

Pharmacology and Mechanism of Action: A Tale of Three Receptors

The distinct clinical characteristics of nalbuphine, morphine, and pethidine are a direct consequence of their interactions with the opioid receptor system.

Morphine: The Gold Standard µ-Opioid Agonist

Morphine's analgesic properties are predominantly mediated by its agonistic activity at the µ-opioid receptor.[3] Upon binding, morphine induces a conformational change in the MOR, leading to the activation of intracellular G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately dampens the transmission of nociceptive signals.

MOR_Signaling_Pathway MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Morphine Morphine Morphine->MOR Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization

Figure 1: Morphine's µ-Opioid Receptor Signaling Pathway.
Pethidine (Meperidine): A Synthetic MOR Agonist with Unique Properties

Pethidine, also known as meperidine, is a synthetic opioid that also functions as a full agonist at the µ-opioid receptor, sharing a similar primary mechanism of action with morphine. However, pethidine distinguishes itself through several ancillary properties. It possesses anticholinergic (muscarinic antagonist) effects, which can lead to side effects like dry mouth and mydriasis, contrasting with the miosis typically seen with morphine.[5] Furthermore, its metabolism is of significant clinical concern. Pethidine is demethylated in the liver to norpethidine, an active metabolite with a longer half-life.[6] Norpethidine has neuroexcitatory properties and can accumulate, particularly in patients with renal impairment or with repeated dosing, leading to tremors, myoclonus, and seizures.[5][7]

Nalbuphine: The Mixed Agonist-Antagonist

Nalbuphine's distinct pharmacological profile stems from its dual action on the opioid receptor system. It is an agonist at the κ-opioid receptor and a partial agonist or antagonist at the µ-opioid receptor.[2][8]

  • κ-Opioid Receptor (KOR) Agonism: Activation of KORs contributes to analgesia, particularly at the spinal level.[3] However, KOR agonism is also associated with dysphoria and psychotomimetic effects, which can limit its clinical utility at higher doses.[8]

  • µ-Opioid Receptor (MOR) Antagonism/Partial Agonism: By antagonizing or only partially activating the MOR, nalbuphine can mitigate some of the µ-mediated side effects of other opioids. This property allows nalbuphine to reverse the respiratory depression caused by full MOR agonists like fentanyl while still providing analgesia.[2][9]

This mixed profile results in a "ceiling effect" for respiratory depression, a significant safety advantage over full MOR agonists.[10]

Nalbuphine_Receptor_Interaction Nalbuphine Nalbuphine MOR µ-Opioid Receptor (MOR) Nalbuphine->MOR Antagonist / Partial Agonist KOR κ-Opioid Receptor (KOR) Nalbuphine->KOR Agonist Analgesia_M Analgesia MOR->Analgesia_M Resp_Depression Respiratory Depression MOR->Resp_Depression Analgesia_K Analgesia KOR->Analgesia_K Dysphoria Dysphoria KOR->Dysphoria

Figure 2: Nalbuphine's Mixed Agonist-Antagonist Receptor Interaction.

Comparative Analgesic Efficacy

A meta-analysis of 15 randomized controlled trials involving 820 patients found no significant difference in the overall analgesic efficacy between nalbuphine and morphine.[11] However, nuances in their performance have been observed in specific clinical contexts. In a study of postoperative pain following cholecystectomy, morphine, nalbuphine, and pethidine provided comparable overall pain relief as measured by a visual analogue scale (VAS).[12][13] Notably, pain on movement was better controlled by morphine compared to nalbuphine and pethidine.[12][13] Another study comparing pethidine and nalbuphine for postoperative pain after orthopedic surgery suggested that nalbuphine has a longer duration of action.[14]

When comparing morphine and pethidine in opioid-dependent patients, morphine provided better pain control and was associated with less prominent withdrawal symptoms.[15] In fact, pethidine was found to be less effective in managing acute pain in this patient population.[15]

FeatureNalbuphineMorphinePethidine
Analgesic Potency 15 mg of nalbuphine is approximately equipotent to 10 mg of morphine or 120 mg of pethidine.[12][13]Gold standard for severe pain.Generally considered less potent than morphine.
Onset of Action (IV) 2-3 minutes.[16]5-10 minutes.2-5 minutes.
Duration of Action 3-6 hours.[16]3-4 hours.2-4 hours.
Efficacy in Movement-Related Pain Less effective than morphine.[12][13]More effective than nalbuphine and pethidine.[12][13]Less effective than morphine.[12][13]

Comparative Safety and Side Effect Profile

The primary differentiator among these three analgesics lies in their safety and side-effect profiles.

Side EffectNalbuphineMorphinePethidine
Respiratory Depression Exhibits a "ceiling effect"; significantly lower incidence compared to morphine.[10][11]Dose-dependent and can be severe; a primary risk of overdose.[17]Can cause significant respiratory depression.[5][6]
Nausea and Vomiting Lower incidence compared to morphine.[11]Common side effect.Common, and may be more frequent than with morphine in some populations.[18][19]
Pruritus (Itching) Significantly lower incidence compared to morphine.[11]Common, especially with neuraxial administration.Can occur.
Sedation Can cause sedation.A common side effect.Can cause sedation and drowsiness.[7]
Abuse Potential Lower abuse potential due to MOR antagonism and KOR-mediated dysphoria.[20]High abuse potential; the standard for comparison.High abuse potential.
Cardiovascular Effects Generally hemodynamically stable.Can cause bradycardia and hypotension.Can cause tachycardia due to its anticholinergic properties.[18]
Neurotoxicity Low risk.Low risk.Risk of seizures due to accumulation of the metabolite norpethidine.[5][7]

A meta-analysis confirmed that the incidences of nausea, vomiting, pruritus, and respiratory depression were all significantly lower in patients receiving nalbuphine compared to those receiving morphine.[11] Pethidine's side effect profile is notable for its potential to cause tremors, muscle twitching, and seizures, especially with repeated dosing or in patients with impaired kidney function.[7]

Experimental Protocols for Preclinical Evaluation

The following protocols are standard methodologies for the preclinical assessment of analgesic efficacy, respiratory depression, and abuse potential in rodent models.

Protocol: Assessing Analgesic Efficacy (Hot Plate Test)

This test measures the response to a thermal stimulus, reflecting supraspinal mechanisms of analgesia.

Objective: To determine the latency of a nociceptive response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure.

  • Timer.

  • Test subjects (e.g., Wistar rats).[21]

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer immediately.[22]

  • Observation: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.

  • Latency Recording: Stop the timer at the first sign of a nocifensive response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the plate and assign it the maximum latency score.

  • Drug Administration: Administer the test compound (nalbuphine, morphine, pethidine) or vehicle via the desired route (e.g., subcutaneous injection).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat steps 2-5 to assess the analgesic effect.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies. An increase in latency indicates an analgesic effect.

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal to Testing Room Start->Acclimatize Baseline Place Animal on Hot Plate (55°C) & Start Timer Acclimatize->Baseline Observe Observe for Nocifensive Behavior (Licking, Jumping) Baseline->Observe Response Response Observed? Observe->Response Record_Latency Record Latency Time Response->Record_Latency Yes Cutoff Cut-off Time Reached? Response->Cutoff No Administer Administer Drug or Vehicle Record_Latency->Administer Cutoff->Observe No Record_Max Record Max Latency Cutoff->Record_Max Yes Record_Max->Administer Wait Wait for Predetermined Time Administer->Wait Post_Treat_Test Repeat Latency Measurement Wait->Post_Treat_Test End End Post_Treat_Test->End Respiratory_Depression_Assay Animal Conscious Rodent Chamber Plethysmography Chamber Animal->Chamber Placed in Transducer Pressure Transducer Chamber->Transducer Pressure Changes Amplifier Amplifier Transducer->Amplifier Signal DAQ Data Acquisition System Amplifier->DAQ Amplified Signal Analysis Data Analysis (Respiratory Rate, Tidal Volume) DAQ->Analysis Digital Data

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.